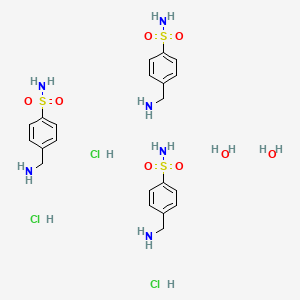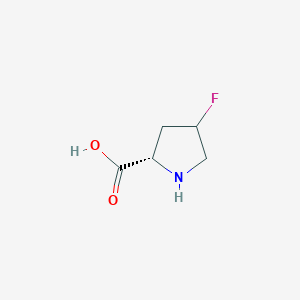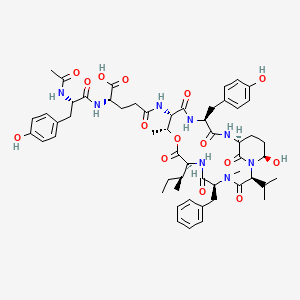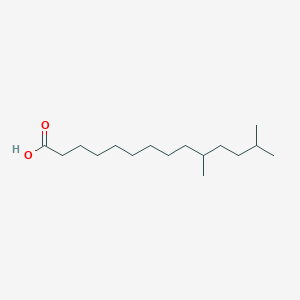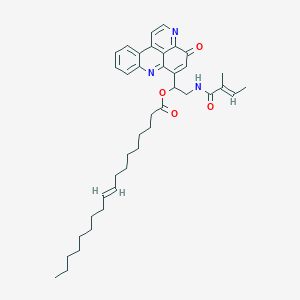![molecular formula C42H80NO7P B1262577 [(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262577.png)
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a type of glycerophosphocholine, which is a class of phospholipids that play crucial roles in cell membrane structure and function. This compound is characterized by its unique fatty acid chains and the presence of a phosphocholine head group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with specific fatty acids. The process begins with the selective protection of the hydroxyl groups on glycerol, followed by the introduction of the hexadecenyl and octadecadienoyl chains through esterification reactions. The final step involves the attachment of the phosphocholine group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the esterification reactions under controlled conditions. This approach can offer higher specificity and yield compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated phospholipids.
Substitution: Modified phospholipids with different head groups.
Scientific Research Applications
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and other chemical reactions.
Biology: Plays a role in cell membrane structure and function, and is used in studies of membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of [(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can interact with membrane proteins and other lipids, affecting various cellular processes. Its unique fatty acid composition allows it to modulate membrane properties and participate in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: A saturated phospholipid with two palmitic acid chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains two oleic acid chains with one double bond each.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Has one palmitic acid and one oleic acid chain.
Uniqueness
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acid chains, which confer distinct physical and chemical properties. The presence of multiple double bonds in the fatty acid chains allows for greater flexibility and reactivity compared to saturated phospholipids.
Properties
Molecular Formula |
C42H80NO7P |
|---|---|
Molecular Weight |
742.1 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,34,37,41H,6-13,15,17-19,21,23-33,35-36,38-40H2,1-5H3/b16-14-,22-20-,37-34-/t41-/m1/s1 |
InChI Key |
QLEHHUPUHJPURI-PWYDUFMYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



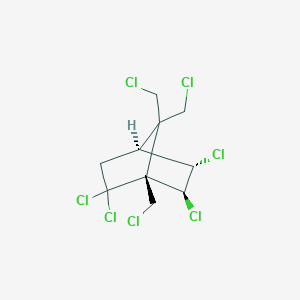
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
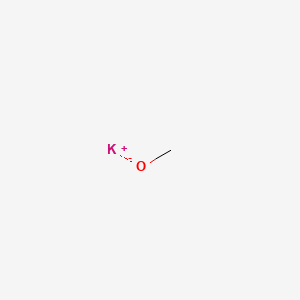

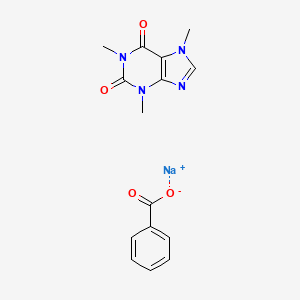
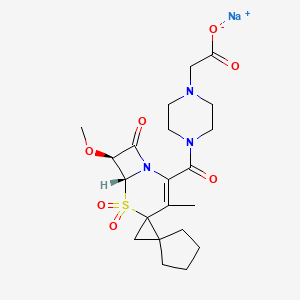
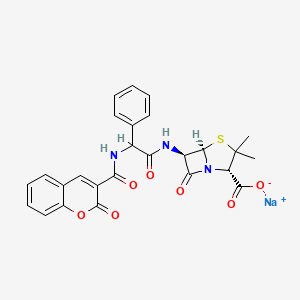
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
